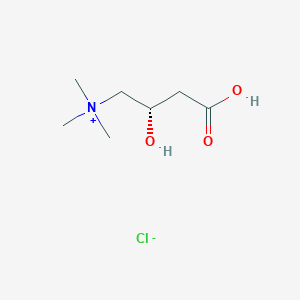

D-Carnitine hydrochloride

Beschreibung

Significance of (+)-Carnitine as a Quaternary Ammonium (B1175870) Compound in Cellular Metabolism

(+)-Carnitine is classified as a quaternary ammonium compound, a feature central to its function. creative-proteomics.comwikipedia.org This chemical structure, specifically the trimethylated quaternary ammonium group, imparts a positive charge and high water solubility, enabling its transport across cellular membranes and within various cellular compartments. creative-proteomics.com This characteristic is vital for its role as a carrier molecule in cellular metabolism. The hydrophilic nature of the quaternary ammonium group allows for effective interaction with membrane transporters, ensuring its efficient uptake and distribution throughout the body. creative-proteomics.com

Fundamental Role in Intracellular Energy Homeostasis

(+)-Carnitine plays a critical and indispensable role in maintaining intracellular energy homeostasis. creative-proteomics.com It is a key regulator of energy metabolism within cells, particularly in tissues with high energy demands such as skeletal and cardiac muscles. wikipedia.orgchemicalbook.com Its primary function is to act as a shuttle for long-chain fatty acids, transporting them from the cytoplasm across the inner mitochondrial membrane, which is otherwise impermeable to these molecules. nih.govnih.gov This transport is essential for the subsequent breakdown of fatty acids through β-oxidation to generate ATP, the cell's main energy currency. nih.gov

Overview of Key Metabolic Pathways Involving (+)-Carnitine

The most prominent metabolic pathway involving (+)-carnitine is the carnitine shuttle , which is integral to fatty acid oxidation . creative-proteomics.com This process can be broken down into several key steps:

Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated by being converted to their acyl-CoA esters.

Formation of Acylcarnitine: The enzyme carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine. creative-proteomics.com

Translocation into the Mitochondria: Acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). creative-proteomics.com

Regeneration of Acyl-CoA: Inside the matrix, carnitine palmitoyltransferase II (CPT II) reverses the process, transferring the acyl group back to coenzyme A to reform acyl-CoA. creative-proteomics.com The liberated carnitine is then transported back to the cytoplasm to be reused. conicet.gov.ar

β-Oxidation: The newly formed acyl-CoA in the mitochondrial matrix can now enter the β-oxidation pathway to be broken down into acetyl-CoA, which then fuels the Krebs cycle for ATP production. creative-proteomics.comnih.gov

Eigenschaften

CAS-Nummer |

10017-44-4 |

|---|---|

Molekularformel |

C7H16ClNO3 |

Molekulargewicht |

197.66 g/mol |

IUPAC-Name |

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 |

InChI-Schlüssel |

JXXCENBLGFBQJM-RGMNGODLSA-N |

Isomerische SMILES |

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] |

Kanonische SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

Andere CAS-Nummern |

10017-44-4 |

Herkunft des Produkts |

United States |

Biosynthesis and Endogenous Regulation of + Carnitine

Precursor Amino Acids: Lysine (B10760008) and Methionine

The carbon backbone and the nitrogen atom of carnitine are derived from the essential amino acid lysine . researchgate.netscispace.com Specifically, the process begins with protein-bound lysine residues that undergo methylation to form Nε-trimethyllysine (TML). creative-proteomics.commdpi.com This methylation reaction utilizes S-adenosyl-methionine, a derivative of the amino acid methionine , as the methyl group donor. oregonstate.edu Subsequently, the degradation of these proteins releases free TML, which serves as the initial substrate for the carnitine biosynthetic pathway. mdpi.comnih.gov

Tissue-Specific Sites of Endogenous Synthesis

The complete biosynthesis of (+)-Carnitine is not ubiquitous throughout the body; it is primarily localized to the liver, kidneys, and brain in humans. researchgate.netresearchgate.net The liver is the main site of carnitine synthesis. oregonstate.eduscielo.br Tissues like skeletal and cardiac muscle, which have a high demand for carnitine for fatty acid oxidation, are unable to synthesize it and therefore rely on its transport from the sites of production via the bloodstream. oregonstate.eduwikipedia.org

The distribution of the enzymes involved in the pathway dictates this tissue specificity. For instance, while the first enzyme, Nε-trimethyllysine hydroxylase (TMLH), is active in several tissues including the liver, kidneys, heart, muscle, and brain, the subsequent enzymes show a more restricted pattern of expression. wikipedia.org

Enzymatic Cascade of L-Carnitine Biosynthesis

The conversion of Nε-trimethyllysine to (+)-Carnitine involves a four-step enzymatic cascade: wikipedia.org

Hydroxylation: Nε-trimethyllysine is hydroxylated to 3-hydroxy-Nε-trimethyllysine.

Aldol Cleavage: 3-hydroxy-Nε-trimethyllysine is cleaved to form 4-N-trimethylaminobutyraldehyde and glycine. wikipedia.org

Dehydrogenation: 4-N-trimethylaminobutyraldehyde is oxidized to γ-butyrobetaine.

Hydroxylation: γ-butyrobetaine is hydroxylated to form (+)-Carnitine. nih.gov

This pathway requires several cofactors, including iron, vitamin C (ascorbate), vitamin B6 (in the form of pyridoxal (B1214274) 5'-phosphate), and niacin (in the form of NAD). oregonstate.edu

The first and committed step in carnitine biosynthesis is catalyzed by Nε-trimethyllysine hydroxylase (TMLH) , also known as trimethyllysine dioxygenase (TMLD). wikipedia.orgnih.gov This mitochondrial enzyme catalyzes the stereospecific hydroxylation of (2S)-Nε-trimethyllysine to (2S,3S)-3-hydroxy-Nε-trimethyllysine. mdpi.comresearchgate.net TMLH is a non-heme iron- and 2-oxoglutarate-dependent oxygenase, also requiring ascorbate (B8700270) for its activity. wikipedia.orgnih.gov Studies on rat TMLH have shown it to be a homodimer localized exclusively in the mitochondria. nih.gov

The final and rate-limiting step in this pathway is the hydroxylation of γ-butyrobetaine to L-carnitine, a reaction catalyzed by γ-butyrobetaine hydroxylase (BBOX) , also known as γ-butyrobetaine dioxygenase. nih.govwikipedia.orgphysiology.org This enzyme is a 2-oxoglutarate and iron(II)-dependent oxygenase that is primarily found in the liver and kidneys. wikipedia.orgwikipedia.org The absence of BBOX in cardiac and skeletal muscle underscores their dependence on carnitine uptake from the circulation. oregonstate.edu The activity of BBOX is developmentally regulated, with lower levels observed at birth that increase with age. physiology.org Interestingly, high concentrations of its substrate, γ-butyrobetaine, can lead to substrate inhibition of the enzyme. physiology.orgrsc.org

Molecular Biology and Gene Expression of Biosynthetic Enzymes

The genes encoding the enzymes of the carnitine biosynthesis pathway are subject to transcriptional regulation. The gene for γ-butyrobetaine hydroxylase in humans is designated as BBOX1. wikipedia.org Studies have identified functional peroxisome proliferator-activated receptor α (PPARα) response elements (PPREs) in the regulatory regions of the BBOX1 and ALDH9A1 (encoding an enzyme involved in the pathway) genes, indicating that PPARα is a key transcriptional regulator of carnitine biosynthesis. nih.gov

Regulatory Mechanisms Governing Endogenous (+)-Carnitine Levels

The body maintains a stable pool of (+)-Carnitine through a tightly regulated balance of endogenous synthesis, dietary absorption, and renal reabsorption. oregonstate.eduannualreviews.org Several factors can influence these processes:

Hormonal Regulation: Hormones such as insulin (B600854) and glucagon (B607659) can modulate carnitine biosynthesis by influencing the activity of key enzymes. creative-proteomics.com

Transcriptional Regulation: As mentioned, transcription factors like PPARα play a crucial role in regulating the expression of genes involved in both carnitine synthesis and uptake. nih.govd-nb.info Activation of PPARα, for instance during periods of energy deprivation, can upregulate the genes for carnitine biosynthetic enzymes. nih.gov

Feedback Inhibition: High levels of (+)-Carnitine can exert feedback inhibition on γ-butyrobetaine hydroxylase (BBOX), thereby preventing its excessive production. creative-proteomics.comfrontiersin.org

Nutritional Status: The availability of the precursor amino acids, lysine and methionine, as well as essential cofactors like vitamin C and iron, directly impacts the rate of carnitine synthesis. creative-proteomics.comnih.gov

Renal Reabsorption: The kidneys play a vital role in maintaining carnitine homeostasis by efficiently reabsorbing it from the glomerular filtrate. annualreviews.orgdrugbank.com This process is mediated by the organic cation/carnitine transporter 2 (OCTN2). physiology.org

Renal Reabsorption and Conservation

The kidneys play a paramount role in the meticulous regulation of (+)-Carnitine homeostasis within the body. mdpi.com This regulation is achieved through a combination of endogenous synthesis, glomerular filtration, and highly efficient tubular reabsorption. mdpi.comnih.gov Under normal physiological conditions, the vast majority of carnitine that is filtered from the blood by the glomeruli is subsequently reabsorbed back into circulation, ensuring minimal loss of this vital compound. mdpi.comoup.com This conservation mechanism is crucial for maintaining adequate carnitine concentrations in tissues with high energy demands, such as skeletal and cardiac muscle. nih.govmdpi.comnih.gov

The process of renal reabsorption is remarkably efficient, with studies indicating that between 90% and 99% of filtered carnitine is reclaimed in the proximal tubules of the nephron. mdpi.commdpi.comoup.com This high level of conservation underscores the physiological importance of carnitine. The primary mediator of this process is the organic cation/carnitine transporter 2 (OCTN2), also known as solute carrier family 22 member 5 (SLC22A5). nih.govsolvobiotech.commhmedical.com OCTN2 is a high-affinity, sodium-dependent transporter located on the apical (urine-facing) membrane of renal proximal tubular epithelial cells. solvobiotech.commhmedical.commerckmillipore.com

The transport of (+)-Carnitine via OCTN2 is an active, electrogenic process. merckmillipore.comportlandpress.com It relies on the sodium gradient between the tubular fluid and the cell interior, with a stoichiometric coupling of one sodium ion to one carnitine molecule (1:1). merckmillipore.comnih.gov This mechanism allows for the transport of carnitine into the tubular cells against its concentration gradient. mhmedical.com Studies using plasma membrane vesicles from cells expressing human OCTN2 have confirmed this Na+-dependency, showing a transient uphill transport of L-carnitine that is not observed in its absence. merckmillipore.com

Research has identified the kinetic properties of this transport system. In a human proximal tubular epithelial cell line, the transport process was found to be saturable with a Michaelis-Menten constant (Km) of approximately 14 µM. nih.gov Studies on rat kidney brush-border-membrane vesicles have revealed two distinct Na+-dependent transport systems: a high-affinity system with a Km of about 17.4 µM and a low-affinity system with a Km of 15.0 mM. portlandpress.com The renal threshold for carnitine excretion is approximately 50 µmol/L; plasma concentrations below this level result in very efficient reabsorption, while concentrations exceeding this threshold lead to increased urinary excretion. mdpi.commdpi.com

| Transporter System | Species/Model | Michaelis-Menten Constant (Km) | Notes |

| High-Affinity Carnitine Transport | Human Kidney Proximal Tubular Cells | ~14 µM | Obligatorily dependent on Na+; 1:1 stoichiometry. nih.gov |

| High-Affinity Carnitine Transport | Rat Kidney Brush-Border Vesicles | 17.4 +/- 3.9 µM | Na+-dependent, electrogenic system. portlandpress.com |

| Low-Affinity Carnitine Transport | Rat Kidney Brush-Border Vesicles | 15.0 +/- 6.0 mM | A second, lower-affinity Na+-dependent system. portlandpress.com |

| OCTN2-mediated Cephaloridine Transport | Mouse OCTN2 (in Xenopus oocytes) | ~3 mM | Used as a proxy to study OCTN2 transport kinetics. nih.govelsevierpure.com |

The efficiency of renal carnitine reabsorption is not static but adapts to changes in dietary carnitine intake. nih.gov Studies in strict vegetarians have shown that before carnitine supplementation, their kidneys reabsorb carnitine with very high efficiency. nih.gov However, following dietary carnitine supplementation, the rate of carnitine excretion increases, and the rate of reabsorption decreases, even without a significant change in plasma carnitine concentration. nih.gov This indicates that the kidney adapts to higher carnitine availability by downregulating the efficiency of its reabsorptive transport system. nih.gov

Furthermore, the kidney handles free carnitine and its acylated forms, known as acylcarnitines, differently. nih.gov In studies comparing infants and adults, the fractional excretion of acylcarnitine esters was found to be significantly greater than that of free carnitine. nih.gov This suggests that while free carnitine is very efficiently conserved, the reabsorption of its esters is less complete, potentially providing a mechanism for the elimination of excess or toxic acyl groups from the body. nih.govannualreviews.org

| Condition | Observation | Conclusion |

| Dietary Carnitine Supplementation in Vegetarians | Increased rate of carnitine excretion and decreased rate of reabsorption at normal plasma concentrations. nih.gov | The kidney adapts to increased carnitine intake by reducing the efficiency of reabsorption. nih.gov |

| Comparison of Free vs. Acylcarnitine | Fractional excretion of acylcarnitine esters is significantly higher than that of free carnitine in both infants and adults. nih.gov | Free and esterified carnitine are handled differently by the kidney, with less efficient reabsorption of acylcarnitines. nih.gov |

Stereochemical Considerations and Biological Specificity of Carnitine Isomers

Enantiomeric Forms: L-Carnitine vs. D-Carnitine

L-carnitine (R-(−)-carnitine) is the physiologically active form of carnitine found naturally in animals and is involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process in energy production. wikipedia.orgnih.gov D-carnitine (S-(+)-carnitine), its optical isomer, is not biologically active in the same manner and can even be toxic by inhibiting the functions of L-carnitine. wikipedia.org While both forms are chemically similar, their stereochemistry dictates their interaction with enzymes and transport proteins, leading to vastly different biological effects. tandfonline.com

Table 1: Comparison of L-Carnitine and D-Carnitine

| Feature | L-Carnitine | D-Carnitine |

| Stereochemistry | R-(-)-enantiomer | S-(+)-enantiomer |

| Biological Activity | Physiologically active | Not physiologically active; can be inhibitory |

| Natural Occurrence | Found in animals | Not naturally occurring in animals |

| Metabolic Role | Transports fatty acids for energy production | Inhibits L-carnitine transport and function |

Biological Activity and Stereospecificity of L-Carnitine

The biological functions of carnitine are highly stereospecific, with L-carnitine being the exclusive form utilized by the body's metabolic machinery. Its primary and most well-understood role is as a cofactor in the carnitine shuttle system. This system facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP. nih.gov This process is mediated by a series of enzymes, including carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which exhibit a high degree of specificity for the L-isomer of carnitine. wikipedia.org

Beyond its role in fatty acid metabolism, L-carnitine has been shown to possess antioxidant properties and may play a role in modulating inflammatory responses. nih.gov It is also involved in the regulation of gene expression related to fatty acid transport and oxidation. mdpi.com

Inhibitory Effects of D-Carnitine on L-Carnitine Metabolism in Preclinical Models

Preclinical studies have demonstrated that D-carnitine can act as a competitive inhibitor of L-carnitine, leading to detrimental effects on metabolism. By competing for the same transport proteins and enzymes, D-carnitine can impair the uptake and utilization of L-carnitine, effectively creating a state of carnitine deficiency. researchgate.net

In a study using a low-carnitine Nile tilapia model, D-carnitine administration was shown to reduce acyl-carnitine concentrations and increase lipid deposition in the liver, in stark contrast to the effects of L-carnitine which alleviated lipid deposition. cambridge.orgnih.gov The study also found that D-carnitine induced hepatic inflammation, oxidative stress, and apoptosis. cambridge.orgnih.gov Furthermore, metabolomic analysis revealed that D-carnitine feeding led to increased glycolysis and protein metabolism, suggesting a compensatory shift in energy production pathways due to the impairment of fatty acid oxidation. cambridge.orgnih.gov These findings indicate that D-carnitine is treated as a xenobiotic (a foreign substance) by the body and can induce lipotoxicity. researchgate.netcambridge.org

Stereochemical Elucidation of Enzymatic Intermediates in Carnitine Biosynthesis

The biosynthesis of L-carnitine from its precursor, trimethyllysine, involves a series of enzymatic reactions that are also stereospecific. nih.gov The pathway involves four key enzymes:

ε-N-trimethyllysine hydroxylase (TMLH) : This enzyme hydroxylates ε-N-trimethyllysine to form β-hydroxy-ε-N-trimethyllysine.

β-hydroxy-ε-N-trimethyllysine aldolase (B8822740) (HTMLA) : This aldolase cleaves β-hydroxy-ε-N-trimethyllysine to produce γ-trimethylaminobutyraldehyde and glycine. nih.gov

γ-trimethylaminobutyraldehyde dehydrogenase (TMABADH) : This dehydrogenase oxidizes γ-trimethylaminobutyraldehyde to yield γ-butyrobetaine. nih.gov

γ-butyrobetaine hydroxylase (BBOX1) : In the final step, this enzyme hydroxylates γ-butyrobetaine to form L-carnitine. nih.govreactome.org

The stereochemistry of the intermediates in this pathway is crucial for the synthesis of the biologically active L-carnitine enantiomer. The enzymes involved in this pathway are specific for their substrates, ensuring that the correct stereoisomer is produced.

Table 2: Enzymes in L-Carnitine Biosynthesis

| Enzyme | Abbreviation | Function |

| ε-N-trimethyllysine hydroxylase | TMLH | Hydroxylates trimethyllysine |

| β-hydroxy-ε-N-trimethyllysine aldolase | HTMLA | Cleaves hydroxy-trimethyllysine |

| γ-trimethylaminobutyraldehyde dehydrogenase | TMABADH | Oxidizes trimethylaminobutyraldehyde |

| γ-butyrobetaine hydroxylase | BBOX1 | Hydroxylates γ-butyrobetaine to L-carnitine |

Cellular and Subcellular Transport Mechanisms of + Carnitine

Plasma Membrane Carnitine Transporters

The entry of carnitine from the extracellular space into the cytosol is mediated by several transporters located in the plasma membrane. These proteins are responsible for the initial uptake of carnitine into cells from the bloodstream.

The primary and most well-characterized transporter responsible for carnitine uptake is the Organic Cation Transporter Novel 2 (OCTN2), encoded by the SLC22A5 gene. reactome.org It is a high-affinity transporter that plays a crucial role in maintaining systemic carnitine homeostasis. solvobiotech.comuniprot.org Genetic defects in SLC22A5 lead to primary systemic carnitine deficiency, a severe metabolic disorder characterized by cardiomyopathy and muscle weakness, highlighting the transporter's vital physiological importance. uniprot.orgahajournals.org

OCTN2-mediated carnitine transport is an active process that depends on the sodium gradient across the plasma membrane. uniprot.orgnih.gov It functions as a cotransporter, moving one molecule of carnitine into the cell along with one sodium ion (Na+). uniprot.org This electrogenic process is driven by the electrochemical potential of sodium, allowing cells to accumulate carnitine against a concentration gradient. physiology.org The affinity of OCTN2 for carnitine is significantly increased in the presence of sodium. nih.gov Functional studies have determined the Michaelis-Menten constant (Km) for carnitine to be in the low micromolar range (approximately 4.8 µM), indicating its high affinity for the substrate. physiology.orgnih.gov While it is primarily a sodium-dependent carnitine transporter, OCTN2 can also transport certain organic cations, such as tetraethylammonium, in a sodium-independent manner. uniprot.orgnih.gov

OCTN2 is widely expressed throughout the human body, consistent with carnitine's importance in fatty acid metabolism in various tissues. solvobiotech.com Its expression is particularly high in tissues that rely heavily on fatty acid oxidation for energy. ahajournals.orgnih.gov Key sites of expression include the apical membrane of renal proximal tubule cells, where it is vital for carnitine reabsorption from urine, and the apical side of intestinal enterocytes for dietary absorption. solvobiotech.comfrontiersin.org Significant expression is also found in skeletal muscle, the heart, kidneys, and the brain. solvobiotech.comahajournals.orgnih.gov Within the brain, OCTN2 is located in the capillary endothelial cells that form the blood-brain barrier, as well as in astrocytes and neurons. mdpi.com This broad distribution ensures that tissues can efficiently acquire carnitine from circulation to meet their metabolic needs. solvobiotech.com

Table 1: Tissue Distribution of OCTN2/SLC22A5

| Tissue | Localization and Function | References |

| Kidney | Apical brush-border membrane of proximal tubules; essential for renal reabsorption of carnitine. | solvobiotech.comahajournals.orgnih.gov |

| Small Intestine | Apical membrane of enterocytes; mediates active absorption of dietary carnitine. | solvobiotech.comfrontiersin.org |

| Skeletal Muscle | Plasma membrane of muscle cells; facilitates uptake for fatty acid oxidation. | solvobiotech.comahajournals.orgnih.gov |

| Heart | Plasma membrane of cardiomyocytes; crucial for energy production in cardiac muscle. | solvobiotech.comahajournals.orgnih.gov |

| Brain | Capillary endothelial cells (blood-brain barrier), neurons, and astrocytes; enables carnitine entry into the central nervous system. | solvobiotech.comnih.govmdpi.com |

| Placenta | Labyrinthine layer; involved in carnitine transport to the fetus. | ahajournals.orgnih.gov |

| Liver | Expressed in hepatocytes. | solvobiotech.com |

| Lung | Expressed in pulmonary tissue. | solvobiotech.com |

While OCTN2 is the principal carnitine transporter, other proteins have been identified that also contribute to carnitine flux across the plasma membrane. frontiersin.orgresearchgate.net These transporters often have different affinities, ion dependencies, and tissue expression patterns, suggesting they may play complementary or specialized roles in carnitine handling.

CT2 (SLC22A16): Carnitine Transporter 2, also known as SLC22A16, is another high-affinity carnitine transporter. creative-biolabs.comamegroups.org Its transport activity is partially dependent on sodium ions. creative-biolabs.com CT2 is expressed in various tissues including the testes, large intestine, and lungs. amegroups.org In some cancer cells, such as acute myeloid leukemia, CT2 expression is significantly elevated, suggesting a role in the altered metabolism of malignant cells. nih.gov

MCT9 (SLC16A9): Monocarboxylate Transporter 9 (MCT9), a member of the SLC16 family, has been identified as a transporter of carnitine and creatine. frontiersin.orgnih.gov Unlike OCTN2, its transport mechanism appears to be independent of both sodium and pH. researchgate.net Genome-wide association studies have linked genetic variations in the SLC16A9 gene to carnitine levels in the blood. frontiersin.orgwikipedia.org MCT9 is expressed in the kidney and has been proposed to function as a carnitine efflux transporter in podocytes. oup.com

ATB⁰⁺ (SLC6A14): The amino acid transporter ATB⁰⁺, encoded by the SLC6A14 gene, is a Na⁺- and Cl⁻-dependent transporter with broad specificity for neutral and basic amino acids. nih.govtandfonline.com It is also capable of transporting carnitine, although with a much lower affinity (Km of approximately 800 µM) compared to OCTN2. tandfonline.complos.org However, due to its high concentrative capacity, driven by both sodium and chloride gradients, ATB⁰⁺ can significantly contribute to carnitine uptake in tissues where it is expressed, such as the lungs and colon, and may partially compensate for defective OCTN2 function. nih.govplos.org

Table 2: Comparison of Plasma Membrane Carnitine Transporters

| Transporter (Gene) | Ion Dependence | Affinity for Carnitine | Key Characteristics | References |

| OCTN2 (SLC22A5) | Na⁺-dependent | High (Km ~4.8 µM) | Primary, widely expressed carnitine transporter. | uniprot.orgphysiology.org |

| CT2 (SLC22A16) | Partially Na⁺-dependent | High | Overexpressed in some cancers. | creative-biolabs.comamegroups.orgnih.gov |

| MCT9 (SLC16A9) | Na⁺- and pH-independent | Low | Also transports creatine; may be involved in efflux. | frontiersin.orgnih.govresearchgate.net |

| ATB⁰⁺ (SLC6A14) | Na⁺- and Cl⁻-dependent | Low (Km ~800 µM) | High capacity; also transports amino acids. | nih.govtandfonline.complos.org |

Organic Cation Transporter Novel 2 (OCTN2/SLC22A5)

Mitochondrial Carnitine Transport System

Once inside the cell, carnitine's primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, requires a specialized transport system within the inner mitochondrial membrane.

The key component of the mitochondrial carnitine transport system is the Carnitine/Acylcarnitine Carrier (CAC), also designated as SLC25A20. nih.govresearchgate.net This protein is embedded in the inner mitochondrial membrane, which is otherwise impermeable to carnitine and its acylated derivatives (acylcarnitines). encyclopedia.pubresearchgate.net

The function of CAC is to catalyze a strict one-to-one exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. researchgate.netencyclopedia.pub This antiport mechanism is the central translocation step of the carnitine shuttle. researchgate.net Long-chain fatty acyl-CoAs in the cytosol are first converted to long-chain acylcarnitines by the enzyme carnitine palmitoyltransferase 1 (CPT1). researchgate.netnih.gov CAC then transports these acylcarnitines into the matrix in exchange for a molecule of free carnitine. nih.gov Once inside the matrix, the acyl group is transferred back to coenzyme A by carnitine palmitoyltransferase 2 (CPT2), regenerating the fatty acyl-CoA for β-oxidation and releasing free carnitine to be transported back to the cytosol by CAC. researchgate.netnih.gov The carrier transports acylcarnitines with varying acyl chain lengths, from short to long. nih.govresearchgate.net The crucial role of CAC is underscored by the severe, life-threatening metabolic diseases that arise from mutations in the SLC25A20 gene. encyclopedia.pubresearchgate.net

Carnitine/Acylcarnitine Carrier (CAC/SLC25A20)

Antiport Mechanism of Acylcarnitine/Carnitine Exchange

The transport of acylcarnitine into the mitochondrial matrix is tightly coupled with the export of free carnitine via an antiport mechanism. ontosight.ai This critical exchange is mediated by the carnitine/acylcarnitine translocase (CACT), a protein embedded in the inner mitochondrial membrane. mdpi.comunibas.it The CACT facilitates a one-to-one exchange of acylcarnitine from the intermembrane space for a molecule of free carnitine from the mitochondrial matrix. unibas.itutah.edu

This process ensures that the mitochondrial pool of free carnitine is replenished for the subsequent steps of fatty acid oxidation, while simultaneously delivering the fatty acyl groups into the matrix. mdpi.com The mechanism is often described as a "ping-pong" kinetic model, where the transporter binds and translocates one substrate before binding and moving the other in the opposite direction. unibas.itmdpi.com This tightly controlled exchange is essential for the continuous operation of the carnitine shuttle and, by extension, for mitochondrial energy production from long-chain fatty acids. ontosight.aiunibas.it

Role in Fatty Acyl Group Shuttling into Mitochondrial Matrix

(+)-Carnitine plays an indispensable role as a shuttle molecule for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy. wikipedia.orgencyclopedia.pub The inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated form, fatty acyl-CoA. youtube.comcreative-proteomics.com The carnitine shuttle system circumvents this barrier through a series of enzymatic steps:

Activation: In the cytosol or on the outer mitochondrial membrane, long-chain fatty acids are first activated to fatty acyl-CoA by acyl-CoA synthetase. wikipedia.orgwikipedia.org

Esterification: The enzyme Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the fatty acyl group from coenzyme A (CoA) to (+)-carnitine, forming a fatty acylcarnitine ester. wikipedia.orgkhanacademy.orgscielo.br

Translocation: The newly formed fatty acylcarnitine crosses the intermembrane space and is transported into the mitochondrial matrix by the carnitine/acylcarnitine translocase (CACT) in exchange for a free carnitine molecule. wikipedia.orgkhanacademy.org

Re-esterification: Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2), an enzyme located on the inner side of the inner mitochondrial membrane, transfers the fatty acyl group from acylcarnitine back to mitochondrial CoA, regenerating fatty acyl-CoA. wikipedia.orgyoutube.com

β-Oxidation: The regenerated fatty acyl-CoA is now available to enter the β-oxidation pathway to be broken down into acetyl-CoA, which then fuels the citric acid cycle for ATP production. wikipedia.org The released free carnitine is shuttled back to the intermembrane space by CACT to be used for another transport cycle. wikipedia.org

Molecular Determinants of Transport Specificity and Affinity

The specificity and affinity of carnitine transport are governed by the molecular characteristics of the transporter proteins involved. The two most critical transporters are the plasma membrane transporter OCTN2 (SLC22A5) and the mitochondrial inner membrane transporter CAC (SLC25A20).

OCTN2 (SLC22A5): This transporter is responsible for the high-affinity, sodium-dependent uptake of carnitine into cells from the extracellular fluid. physiology.orgnih.gov Functional studies have shown that OCTN2-mediated transport is electrogenic and stereoselective, with a significantly higher affinity for the biologically active L-carnitine isomer compared to D-carnitine. physiology.org The apparent Michaelis-Menten constant (Kₘ) for L-carnitine transport by human OCTN2 is approximately 4.8–11.09 µM, indicating a very high affinity. physiology.orgphysiology.org Molecular determinants for substrate recognition by OCTN2 include the mandatory presence of both an ammonium (B1175870) group and a carboxylate group. frontiersin.org

CAC (SLC25A20): This mitochondrial carrier facilitates the exchange of acylcarnitines for free carnitine. mdpi.com Its substrate specificity extends to acylcarnitines with carbon chain lengths from 2 to 18. unibas.it The affinity of the mammalian CAC is notably higher for long-chain acylcarnitines on the cytosolic side of the inner mitochondrial membrane, with Kₘ values in the micromolar range. unibas.it In contrast, its affinity for free carnitine on this side is much lower (Kₘ of 0.5–1.0 mM). unibas.it This differential affinity ensures the preferential transport of fatty acyl groups into the mitochondria. unibas.it

A novel carnitine transporter, CT2 (SLC22A16), has been identified specifically in human testis and is involved in secreting carnitine into the epididymal lumen, a process vital for sperm maturation. nih.govresearchgate.net CT2 demonstrates high-affinity transport for L-carnitine (Kₘ of 20.3 μM) and its substrate recognition appears to be influenced by the bulkiness and hydrophobicity of the quaternary ammonium cation. frontiersin.orgnih.gov

Genetic Aberrations in Carnitine Transport Mechanisms and Their Functional Consequences in Research Models

Genetic defects in the genes encoding carnitine transporters lead to severe metabolic disorders. These conditions and their functional consequences have been extensively studied in research models, including patient-derived cells and animal models.

Primary Carnitine Deficiency (PCD): This autosomal recessive disorder is caused by mutations in the SLC22A5 gene, which encodes the OCTN2 transporter. nih.govnih.gov The functional consequence is impaired carnitine transport across the plasma membrane. nih.gov Studies using fibroblasts from affected individuals show a dramatic reduction in carnitine transport capacity, often to less than 20% of normal levels. nih.gov This leads to increased urinary loss of carnitine and systemic carnitine depletion in tissues. nih.gov The juvenile visceral steatosis (jvs) mouse is an important animal model for PCD, exhibiting systemic carnitine deficiency, fatty liver, hypoglycemia, and growth retardation, mirroring the human disease phenotype. nih.gov Clinical manifestations can include hypoketotic hypoglycemia, cardiomyopathy, and skeletal muscle weakness. wikipedia.orgnih.gov

Carnitine-Acylcarnitine Translocase (CACT) Deficiency: This severe disorder results from mutations in the SLC25A20 gene encoding the mitochondrial CAC transporter. ontosight.ainih.gov The functional consequence is a blockade of long-chain fatty acid transport into the mitochondria. Patients with CACT deficiency typically present in the neonatal period with life-threatening symptoms such as severe hypoglycemia, hyperammonemia, cardiomyopathy, and arrhythmias. nih.gov Laboratory findings include extremely low levels of plasma carnitine and an accumulation of long-chain acylcarnitines. nih.gov

Carnitine Palmitoyltransferase (CPT) Deficiencies: While not defects in carnitine transport per se, mutations in the genes for CPT1 and CPT2 also disrupt the carnitine shuttle. CPT1 deficiency primarily affects the liver, causing hypoketotic hypoglycemia. nih.gov CPT2 deficiency has a broader spectrum of presentations, from a severe neonatal form similar to CACT deficiency to a milder, adult-onset form characterized by exercise-induced rhabdomyolysis. khanacademy.orgnih.gov

Table of Compound Names

Preclinical Metabolic Roles of + Carnitine

Facilitation of Fatty Acid Oxidation and ATP Production in Animal Models

(+)-Carnitine is fundamentally involved in cellular energy metabolism, primarily by enabling the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to generate adenosine (B11128) triphosphate (ATP). wikipedia.orgscielo.brnih.gov This transport mechanism is known as the carnitine shuttle. nih.govnih.gov The process begins when long-chain fatty acids are activated to their acyl-CoA esters in the cytosol. wikipedia.org These activated fatty acids are then enzymatically joined to carnitine by carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, forming acylcarnitine. nih.gov

The resulting acylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.gov Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back into acyl-CoA and free carnitine. wikipedia.orgnih.gov The liberated acyl-CoA is then available for the β-oxidation pathway, which systematically breaks down the fatty acid chain into two-carbon units of acetyl-CoA. nih.govresearchgate.net These acetyl-CoA molecules enter the tricarboxylic acid (TCA) cycle, leading to the production of reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation, ultimately generating large quantities of ATP. nih.govresearchgate.net The free carnitine is shuttled back to the cytosol to participate in another round of fatty acid transport. wikipedia.org

Preclinical studies in animal models underscore this essential role. In rodents, carnitine is concentrated in tissues with high fatty acid oxidation rates, such as skeletal and cardiac muscle. wikipedia.orgnih.gov Models of carnitine deficiency, such as those induced by sodium pivalate (B1233124) treatment in rats, demonstrate impaired cardiac function and reduced rates of palmitate oxidation. oup.com Conversely, supplementation with L-carnitine in these models has been shown to improve energy generation from fatty acid oxidation. scielo.br

| Component | Location | Function | Reference |

|---|---|---|---|

| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoA and carnitine to acylcarnitine. | nih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix and carnitine out. | nih.gov |

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitine back to long-chain acyl-CoA and carnitine. | wikipedia.orgnih.gov |

| β-Oxidation Pathway | Mitochondrial Matrix | Breaks down acyl-CoA into acetyl-CoA. | researchgate.net |

| Tricarboxylic Acid (TCA) Cycle | Mitochondrial Matrix | Oxidizes acetyl-CoA to produce NADH and FADH2 for ATP synthesis. | nih.gov |

Regulation of Intracellular Acyl-CoA/CoA Ratios and Acetyl Group Buffering

Beyond its role in fatty acid transport, (+)-carnitine is critical for maintaining metabolic flexibility by regulating the intracellular ratio of free coenzyme A (CoA) to acyl-CoA. wikipedia.orgbevital.no This function is mediated by carnitine acetyltransferase (CrAT), an enzyme that catalyzes the reversible reaction between acetyl-CoA and carnitine to form acetylcarnitine and free CoA. oup.comnih.gov This process serves as a dynamic buffer for acetyl groups. mdpi.com

During periods of high energy demand and rapid substrate oxidation, such as intense exercise or when switching between glucose and fat metabolism, the rate of acetyl-CoA production from glycolysis and fatty acid oxidation can exceed the capacity of the TCA cycle. wikipedia.orgnih.gov This leads to an increase in the acetyl-CoA/CoA ratio, which can inhibit key metabolic enzymes, including pyruvate (B1213749) dehydrogenase (PDH), the enzyme that links glycolysis to the TCA cycle. nih.gov

By converting excess acetyl-CoA into acetylcarnitine, CrAT releases free CoA, which is essential for the continued operation of both β-oxidation and the PDH complex. oup.comnih.gov The acetylcarnitine can be transported out of the mitochondria and represents a temporary storage pool of acetyl groups that can be reconverted to acetyl-CoA when needed by the cell. wikipedia.org This buffering action is crucial for preventing the accumulation of potentially toxic acyl-CoA intermediates and for ensuring that the pool of free CoA is not depleted, thereby maintaining mitochondrial function and metabolic efficiency. wikipedia.orgnih.gov

In preclinical mouse models, a deficiency of CrAT in skeletal muscle leads to increased levels of tissue acetyl-CoA and a heightened susceptibility to diet-induced acetylation of mitochondrial proteins, which is associated with impaired glucose control. nih.govnih.gov This highlights the importance of the carnitine-dependent acetyl-buffering system in mitigating metabolic stress caused by nutrient overload. nih.gov

Intercompartmental Metabolic Crosstalk: Peroxisomes and Mitochondria

(+)-Carnitine plays a vital role in the metabolic cooperation between peroxisomes and mitochondria, particularly in the breakdown of fatty acids. nih.govfrontiersin.org While mitochondria are the primary site for the β-oxidation of long-chain fatty acids, peroxisomes are responsible for the initial breakdown of substrates that cannot be directly handled by mitochondria, such as very-long-chain fatty acids (VLCFAs; >C22) and certain branched-chain fatty acids. nih.govwjgnet.com

Peroxisomal β-oxidation chain-shortens these fatty acids, but unlike its mitochondrial counterpart, this process is incomplete. frontiersin.org It yields short- to medium-chain acyl-CoAs and acetyl-CoA. nih.govwjgnet.com Since peroxisomes lack a TCA cycle and a respiratory chain to complete the oxidation process for energy production, these products must be transported to the mitochondria. frontiersin.orgwjgnet.com

Carnitine is essential for this transport. wjgnet.com Peroxisomal enzymes, such as carnitine octanoyltransferase, convert the shortened acyl-CoAs and acetyl-CoA into their corresponding acylcarnitine and acetylcarnitine esters. wjgnet.com These carnitine esters can then exit the peroxisome and be shuttled into the mitochondria for complete oxidation via the TCA cycle to produce ATP. nih.govwjgnet.com This intercompartmental transport system ensures that the cell can efficiently derive energy from a wide variety of fatty acid types, highlighting a critical metabolic link between the two organelles that is dependent on carnitine. nih.govembopress.org

Modulation of Glucose Catabolism and Pyruvate Dehydrogenase Activity in Preclinical Models

(+)-Carnitine influences glucose metabolism, in large part through its regulation of the mitochondrial acetyl-CoA/CoA ratio, which in turn affects the activity of the pyruvate dehydrogenase (PDH) complex. nih.govoup.com The PDH complex is a critical gatekeeper enzyme that links glycolysis to mitochondrial oxidative phosphorylation by catalyzing the conversion of pyruvate to acetyl-CoA. scielo.br

The activity of PDH is inhibited by its product, acetyl-CoA. nih.gov When acetyl-CoA levels rise, for instance during high rates of fatty acid oxidation, PDH activity is suppressed. This is a key feature of the glucose-fatty acid cycle, where the utilization of fatty acids spares glucose. By buffering excess acetyl-CoA through the formation of acetylcarnitine, carnitine can alleviate the inhibition of PDH. oup.com This reduction in acetyl-CoA lowers the acetyl-CoA/CoA ratio, thereby stimulating PDH activity and promoting the oxidation of glucose-derived pyruvate. oup.comnih.gov

Preclinical studies support this modulatory role. In isolated human skeletal muscle mitochondria, L-carnitine was shown to stimulate PDH activity, an effect attributed to the modulation of the intramitochondrial acetyl-CoA/CoASH ratio. nih.gov In rat models, carnitine administration has been shown to stimulate glucose oxidation. oup.com Furthermore, studies on rats have indicated that acetyl-L-carnitine can modulate cerebral glucose utilization, reducing CO2 release from glucose while stimulating glycogen (B147801) synthesis, suggesting a complex regulatory role in brain energy metabolism. nih.gov

| Metabolic Step | Effect of Increased Carnitine Availability | Mechanism | Reference |

|---|---|---|---|

| Mitochondrial Acetyl-CoA Pool | Decreased/Buffered | Conversion of excess acetyl-CoA to acetylcarnitine via carnitine acetyltransferase (CrAT). | oup.comnih.gov |

| Pyruvate Dehydrogenase (PDH) Complex Activity | Stimulated | Alleviates product inhibition of PDH by lowering the acetyl-CoA/CoA ratio. | nih.govnih.gov |

| Glucose Oxidation | Increased | Enhanced conversion of pyruvate to acetyl-CoA allows for greater entry into the TCA cycle. | oup.com |

| Glycogen Synthesis (Brain) | Stimulated | Modulation of cerebral glucose utilization pathways. | nih.gov |

Enhancement of Mitochondrial Respiration in Experimental Systems

In various experimental systems, (+)-carnitine has been demonstrated to enhance mitochondrial respiratory function. This effect is a direct consequence of its role in facilitating the oxidation of fatty acids, which provides a major source of reducing equivalents (NADH and FADH₂) to the electron transport chain (ETC). scielo.brkoreascience.kr By ensuring a steady supply of acyl-CoA for β-oxidation, carnitine supports the continuous operation of the TCA cycle and subsequent oxidative phosphorylation, the process that consumes oxygen and produces ATP. nih.gov

Studies using isolated mitochondria have shown that carnitine supplementation can improve respiratory parameters. For example, in non-exercised rats, supplementation with L-carnitine led to a significant decrease in state 4 oxygen consumption (a measure of proton leak) and an increase in the respiratory control (RC) ratio, indicating tighter coupling and more efficient respiration. koreascience.kr

In cell culture models, L-carnitine has also been shown to improve mitochondrial function. When human neuroblastoma and astrocytoma cells were exposed to L-carnitine hydrochloride, significant increases in mitochondrial function were observed. scielo.brresearchgate.net Furthermore, in rodent models of spinal cord injury, acetyl-L-carnitine administration was found to improve mitochondrial function and respiration, which correlated with tissue preservation and functional recovery. researchgate.net These findings from diverse experimental systems suggest that carnitine can bolster mitochondrial respiratory capacity, particularly under conditions of metabolic stress or injury. koreascience.krresearchgate.net

Contributions to Acetyl-CoA Stabilization

The role of (+)-carnitine in stabilizing the mitochondrial acetyl-CoA pool is a critical aspect of its function in metabolic regulation. wikipedia.orgnih.gov This stabilization is achieved through the reversible reaction catalyzed by carnitine acetyltransferase (CrAT), which interconverts acetyl-CoA and carnitine with acetylcarnitine and free CoA. wikipedia.org This creates a buffered pool of acetyl units that maintains metabolic homeostasis. nih.gov

This buffering capacity is crucial for several reasons. First, it prevents the excessive accumulation of acetyl-CoA, which can lead to inhibitory effects on key enzymes like the pyruvate dehydrogenase complex and can also cause non-enzymatic acetylation of mitochondrial proteins, a post-translational modification linked to metabolic dysfunction. nih.govnih.gov Studies in mice with a deficiency in CrAT showed increased protein hyperacetylation, supporting the protective role of the carnitine-dependent buffering system. nih.govnih.gov

Second, the formation of acetylcarnitine provides a readily available reserve of acetyl groups. wikipedia.org Acetylcarnitine can be transported across the mitochondrial membrane, effectively creating a cytosolic pool of acetyl units that can be used for various synthetic pathways or be transported back into the mitochondria to replenish acetyl-CoA for the TCA cycle when energy demand increases. wikipedia.org This dynamic equilibrium ensures that acetyl-CoA levels are maintained within an optimal range, supporting both energy production and biosynthetic processes while preventing the deleterious consequences of its accumulation. wikipedia.orgwikipedia.org

Role in Amino Acid Metabolism and Urea (B33335) Cycle Regulation in Dysmetabolic Models

The metabolic functions of (+)-carnitine intersect with amino acid metabolism and the urea cycle, particularly in dysmetabolic states. nih.govd-nb.info The catabolism of certain amino acids, specifically the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, produces acyl-CoA intermediates. Carnitine is involved in buffering these acyl-CoA species, forming acylcarnitines that can be excreted, thereby preventing their toxic accumulation. bevital.no

In preclinical models of metabolic disease, the interplay between carnitine, fatty acid oxidation, and amino acid metabolism becomes particularly evident. For instance, in PPARα knockout mice, which have impaired fat catabolism, metabolic profiling revealed not only defects in carnitine homeostasis but also evidence of compromised citric acid cycle flux and increased amino acid catabolism and urea cycle activity. nih.gov This suggests that when fatty acid oxidation is impaired, the organism may increase its reliance on amino acids for energy, a process that is reflected in the carnitine and amino acid profiles. nih.gov

Detoxification of Acyl Groups and Removal of Metabolic Intermediates

(+)-Carnitine plays a critical role in cellular detoxification processes, primarily by managing the pool of acyl-coenzyme A (acyl-CoA) and facilitating the removal of potentially toxic metabolic intermediates. nih.govnih.govencyclopedia.pub This function is essential for maintaining metabolic flexibility and protecting cells from the harmful effects of accumulating acyl groups, which can arise from both normal and abnormal metabolism, as well as from exposure to foreign compounds (xenobiotics). researchgate.netmdpi.comnih.gov

A primary detoxification mechanism of (+)-carnitine involves buffering the acyl-CoA to free Coenzyme A (CoA) ratio within the mitochondria. nih.govnih.govpaulogentil.com Cells possess a limited pool of free CoA, which is essential for numerous metabolic pathways, including the Krebs cycle, fatty acid oxidation, and the catabolism of several amino acids. nih.govmdpi.com When acyl groups accumulate—due to high rates of fatty acid oxidation, metabolic defects, or the introduction of xenobiotics—they can sequester free CoA, forming acyl-CoA esters. mdpi.comacs.org This sequestration can inhibit critical enzymes and disrupt cellular energy metabolism. nih.govnih.gov

(+)-Carnitine mitigates this by reacting with excess acyl-CoA esters, a reaction catalyzed by carnitine acyltransferases, to form acylcarnitines. nih.govmdpi.com This process releases free CoA, maintaining its availability for essential metabolic processes. nih.govbevital.no The resulting acylcarnitines are membrane-permeable and can be transported out of the mitochondria and subsequently eliminated from the body, often via urine. nih.govmetwarebio.comwikipedia.org This "carnitine shuttle" not only supports fatty acid oxidation but also serves as a crucial pathway for the removal of unwanted acyl groups. mdpi.comwikipedia.org

Detailed Research Findings

Preclinical research has demonstrated that this detoxification role extends to a wide range of acyl groups. In conditions of metabolic stress or inborn errors of metabolism, such as organic acidurias and fatty acid oxidation disorders, specific acyl-CoA intermediates accumulate. nih.govnih.gov (+)-Carnitine binds to these acyl residues, including those derived from the intermediary metabolism of amino acids, and aids in their elimination. nih.govmdpi.com For instance, in propionic acidemia, carnitine helps remove propionyl groups, and in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, it facilitates the clearance of toxic medium-chain acyl-CoA compounds. researchgate.netdroracle.ai This prevents the buildup of toxic metabolites that can lead to cellular damage, apoptosis, and inflammation. mdpi.commetwarebio.com

Furthermore, (+)-carnitine is involved in the detoxification of xenobiotics, particularly acidic drugs and their metabolites. researchgate.netresearchgate.net Certain xenobiotic carboxylic acids can be activated to their corresponding CoA esters, which can then interfere with lipid metabolism. acs.org Carnitine can conjugate with these xenobiotic acyl-CoAs, forming xenobiotic-acylcarnitines that are then excreted. al-edu.comnih.gov This has been observed for compounds like pivalic acid (a metabolite of certain ester prodrugs), valproic acid, and cyclopropanecarboxylic acid. researchgate.netal-edu.comtandfonline.com For example, research in rats showed that after administration of benzoic acid, a small amount of benzoylcarnitine (B216616) was excreted in the urine, suggesting a general, if sometimes minor, role for carnitine in xenobiotic conjugation. researchgate.netnih.gov

The table below summarizes various acyl groups and xenobiotics that are detoxified through conjugation with carnitine.

| Type of Compound | Specific Example | Metabolic Context/Origin | Outcome of Carnitine Conjugation |

| Endogenous Acyl Groups | Acetyl-CoA | Product of glycolysis and fatty acid oxidation | Buffers acetyl-CoA pool, maintains free CoA for Krebs cycle. wikipedia.org |

| Endogenous Acyl Groups | Propionyl-CoA | Metabolism of odd-chain fatty acids and certain amino acids | Removal of excess propionyl groups in organic acidurias like propionic acidemia. researchgate.netmdpi.com |

| Endogenous Acyl Groups | Isovaleryl-CoA | Metabolism of the amino acid leucine | Enhanced excretion of isovalerylcarnitine (B1198194) in isovaleric acidemia (IVA). mdpi.com |

| Endogenous Acyl Groups | Glutaryl-CoA | Metabolism of lysine (B10760008) and tryptophan | Clearance of toxic intermediates in glutaric aciduria type I (GA1). mdpi.com |

| Endogenous Acyl Groups | Long-chain acyl-CoAs | Fatty acid metabolism | Prevents accumulation and potential toxicity from high levels of fatty acyl groups. nih.govnih.gov |

| Xenobiotic Acyl Groups | Pivalic Acid | Metabolite of pivaloyloxyethyl ester prodrugs | Formation and urinary excretion of pivaloyl carnitine. al-edu.comtandfonline.com |

| Xenobiotic Acyl Groups | Valproic Acid | Anticonvulsant drug | Detoxification pathway to mitigate mitochondrial toxicity. researchgate.netresearchgate.net |

| Xenobiotic Acyl Groups | Cyclopropanecarboxylic Acid | Precursor is cycloprate (B165974) (an acaricide) | Forms a major carnitine conjugate for excretion. researchgate.netnih.gov |

| Xenobiotic Acyl Groups | Benzoic Acid | Xenobiotic acid | Minor urinary metabolite (benzoylcarnitine) found in rats. researchgate.netnih.gov |

The following table details the impact of (+)-carnitine in specific preclinical models of metabolic disorders, highlighting its role in removing harmful intermediates.

| Metabolic Disorder Model | Accumulated Metabolite(s) | Effect of (+)-Carnitine Administration | Reference |

| Organic Acidurias | Abnormal organic acids (e.g., propionic acid, methylmalonic acid) | Sequesters and promotes the elimination of abnormal organic acids as acylcarnitines. nih.govnih.gov | nih.govnih.govmdpi.com |

| Glutaric Aciduria Type I | Glutaryl-CoA and related metabolites | Reduces levels of toxic intermediate metabolites. mdpi.com | mdpi.com |

| Propionic Acidemia | Propionyl-CoA | Enhances the formation and excretion of short-chain acylcarnitines. mdpi.com | researchgate.netmdpi.com |

| Cycloprate Exposure (Rat Model) | Cyclopropanecarboxylic acid | Depletes tissue carnitine levels due to conjugation and excretion, suggesting a detoxification role. researchgate.netnih.gov | researchgate.netnih.gov |

Molecular Interactions and Signaling Pathways Involving + Carnitine

Transcriptional Regulation and Gene Expression Modulation by Carnitine

L-carnitine and its derivatives are known to influence the expression of a wide array of genes, impacting various cellular processes from energy metabolism to apoptosis. In skeletal muscle of piglets, for instance, carnitine supplementation was found to differentially express 211 genes. nih.gov Many of these genes were involved in processes like cytoskeletal protein binding and insulin (B600854) receptor binding. nih.gov Notably, carnitine supplementation led to the downregulation of several pro-apoptotic transcription factors, including c-fos and c-jun, as well as genes related to muscle atrophy like atrogin-1 and MuRF1. nih.gov Conversely, it upregulated pathways associated with anabolism, such as Insulin-like growth factor (IGF) signaling. nih.gov

In dairy cows subjected to an immune challenge, L-carnitine supplementation influenced the expression of genes related to mitochondrial function. While it didn't affect the transporter gene SLC22A5, it did lead to a downregulation of cytochrome c oxidase subunit 4I1 (COX4I1) and a stable expression of carnitine-acylcarnitine translocase (SLC25A20), which was otherwise upregulated during the immune challenge in the control group. frontiersin.org This suggests an adaptive response to maintain energy homeostasis under stress. Further studies have highlighted that the genetic regulation of carnitine metabolism, particularly through transporters like SLC22A16 and SLC22A5, is crucial for repairing lipid damage in aging red blood cells. ashpublications.org

L-carnitine exhibits significant interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that are key regulators of lipid and glucose metabolism. spandidos-publications.comkarger.com Research indicates that L-carnitine can upregulate the expression of PPARγ. spandidos-publications.com This interaction is often dependent on the activity of Carnitine Palmitoyltransferase I (CPT I), a key enzyme in fatty acid oxidation. spandidos-publications.comkarger.com In a mouse model of cancer cachexia, the ability of L-carnitine to increase PPARγ expression and subsequently reduce serum levels of pro-inflammatory cytokines like TNF-α and IL-6 was reversed by an inhibitor of CPT I. spandidos-publications.comkarger.com This suggests that L-carnitine's anti-inflammatory effects are mediated, at least in part, through a CPT I-dependent PPARγ signaling pathway. spandidos-publications.com

Furthermore, acetyl-L-carnitine (ALCAR) has been shown to activate the PPARγ coactivators PGC-1α and PGC-1β, which are central to mitochondrial biogenesis. nih.gov In aged rats, ALCAR treatment reversed the age-related decline in these coactivators and their downstream targets. nih.gov In renal tubular cells, L-carnitine's anti-apoptotic effect against gentamicin-induced toxicity was linked to the activation of PPARα. oup.com This activation was mediated by an increase in prostacyclin (PGI2) production, and blocking either PGI2 synthase or PPARα itself diminished the protective effects of L-carnitine. oup.com

Table 1: Research Findings on L-Carnitine and PPAR Interaction

| Model System | Carnitine Form | PPAR Isoform | Key Finding | Citation |

| Colon-26 Tumor-Bearing Mice (Cancer Cachexia) | L-carnitine | PPARγ | L-carnitine increased PPARγ expression, reducing inflammatory cytokines; this effect was dependent on CPT I activity. | spandidos-publications.comkarger.com |

| Aged Rat Liver | Acetyl-L-carnitine | PPARγ Coactivators (PGC-1α/PGC-1β) | ALCAR reversed the age-related decline in PGC-1α/β, promoting mitochondrial biogenesis. | nih.gov |

| Rat Renal Tubular Cells (NRK-52E) | L-carnitine | PPARα | L-carnitine protected against gentamicin-induced apoptosis via PGI2-mediated PPARα activation. | oup.com |

| Carboplatin-Treated Mice and Renal Tubular Cells | L-carnitine | PPARα | L-carnitine prevented carboplatin-induced renal injury through AMPK-dependent activation of PPARα. | plos.org |

| LPS-Induced Depressed Rats | Acetyl-L-carnitine | PPARγ | ALCAR exerted neuroprotective effects by positively modulating the PPARγ-dependent anti-inflammatory pathway. | archivesofmedicalscience.com |

Influence on Mitochondrial Biogenesis and Function

L-carnitine and its acetylated form, acetyl-L-carnitine (ALCAR), play a fundamental role in mitochondrial function, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. researchgate.netnih.govscbt.com This process is crucial for energy production, especially in high-energy-demand tissues like muscle and heart. wikipedia.org The carnitine shuttle system, involving enzymes like CPT I and CPT II, is essential for this transport. researchgate.netwikipedia.org Beyond its role in fatty acid transport, carnitine helps regulate the intramitochondrial acetyl-CoA/CoA ratio, preventing the depletion of free Coenzyme A and maintaining metabolic flexibility. nih.gov

Research has shown that supplementation with carnitine can stimulate mitochondrial biogenesis, the process of generating new mitochondria. In aged rats, ALCAR treatment was found to reverse the age-related decline in key markers of mitochondrial biogenesis, including PGC-1α, NRF-1, and TFAM, leading to an increase in mitochondrial DNA content. nih.govresearchgate.net Similarly, in a mouse model of traumatic brain injury, L-carnitine injections protected against the depletion of mitochondrial DNA by promoting mitochondrial biogenesis, as indicated by the increased expression of the Tfam gene. mdpi.com This stimulation of mitochondrial biogenesis can help counteract age-related declines in mitochondrial function and protect against cellular stress. researchgate.netnih.gov

Antioxidative Mechanisms and Protection against Oxidative Stress

L-carnitine demonstrates significant antioxidative properties through multiple mechanisms. It can directly scavenge free radicals and chelate pro-oxidant metals like iron and copper. ecronicon.net However, its primary antioxidant effects are believed to be indirect, stemming from its ability to protect mitochondrial function and inhibit ROS-generating enzymes. ecronicon.netekb.eg By maintaining mitochondrial integrity and improving the efficiency of the electron transport chain, L-carnitine helps prevent the formation of reactive oxygen species (ROS) at their source. ecronicon.net

In various research models, L-carnitine has been shown to bolster the cellular antioxidant defense system. It enhances the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. ecronicon.netresearchgate.net For example, in human lens epithelial cells exposed to hydrogen peroxide (H2O2), L-carnitine supplementation markedly decreased ROS levels by activating enzymes like forkhead box O1 and catalase. spandidos-publications.com In studies on rats with induced oxidative stress, L-carnitine treatment restored depleted levels of antioxidants like vitamin C, vitamin E, and glutathione, while also preventing lipid peroxidation. ecronicon.net This protective effect against oxidative damage to lipids, proteins, and DNA is a cornerstone of its cellular benefits. ekb.egresearchgate.net

Involvement in Cellular Apoptosis Pathways in Research Models

L-carnitine has been shown to modulate cellular apoptosis, or programmed cell death, in various experimental models. Its anti-apoptotic effects are often linked to its role in mitochondrial health and its ability to counteract oxidative stress. ekb.eg In cardiac myocytes, L-carnitine administration reduced doxorubicin-induced apoptosis by preventing the accumulation of ceramide, a potent endogenous promoter of apoptosis. nih.gov

The compound also appears to interact directly with the core machinery of apoptosis. Research indicates that L-carnitine can inhibit the activity of key executioner enzymes like caspase-3 and initiator caspases such as caspase-8 and caspase-9. nih.govconicet.gov.ar In studies using lymphoma cells, pre-treatment with L-carnitine prevented drug-induced activation of caspase-3 and subsequent DNA fragmentation. conicet.gov.ar In renal tubular cells, L-carnitine significantly reduced the increase in cleaved caspase-3 and the release of cytochrome c from mitochondria following gentamicin-induced injury, demonstrating its ability to interfere with the mitochondrial pathway of apoptosis. oup.com Conversely, in some cancer cell models, L-carnitine has been observed to promote apoptosis, suggesting its effects can be context-dependent. For instance, in colorectal cancer cells, L-carnitine induced apoptosis and mitophagy-related cell death, associated with increased oxidative stress within the cancer cells. mdpi.com

Table 2: L-Carnitine's Role in Apoptosis in Different Research Models

| Cell/Animal Model | Inducing Agent | Key Apoptotic Pathway/Molecule Modulated | Outcome | Citation |

| Rat Renal Tubular Cells (NRK-52E) | Gentamicin | Reduced cleaved caspase-3 and cytosol cytochrome c. | Inhibition of apoptosis. | oup.com |

| Cardiac Myocytes | Doxorubicin | Prevention of ceramide increase. | Reduction of apoptosis. | nih.gov |

| Colorectal Cancer Cells (HCT 116, HT-29) | L-carnitine itself | Increased late and early apoptosis, mitophagy. | Induction of apoptosis. | mdpi.com |

| Raji-Burkitt's Lymphoma Cells | GP7 (drug) | Prevention of caspase-3 activation and DNA fragmentation. | Inhibition of apoptosis. | conicet.gov.ar |

| Breast Cancer Stem Cells (CD44+) | L-carnitine itself | Increased percentage of apoptotic cells, modulation of p-JAK2/p-STAT3 pathway. | Induction of apoptosis. | nih.gov |

Neuroprotective Mechanisms in Preclinical Studies

In numerous preclinical studies, L-carnitine and particularly its ester, acetyl-L-carnitine (ALCAR), have demonstrated significant neuroprotective effects. nih.gov A primary mechanism is the improvement of brain energy metabolism. nih.gov ALCAR provides an acetyl group that can be used for energy production, helping to elevate ATP levels and reduce lactate (B86563) in the brain following ischemic injury. mdpi.comnih.gov It also serves as a precursor for the neurotransmitter acetylcholine (B1216132). karger.com

Another key neuroprotective action is the reduction of oxidative stress. Both L-carnitine and ALCAR have been shown to decrease oxidative damage to DNA and reduce lipid peroxidation in the brain following injury. nih.gov In models of cerebral ischemia, ALCAR reduces markers of protein oxidation. nih.gov Furthermore, ALCAR has been found to inhibit excitotoxicity by reducing neuronal death following exposure to glutamate (B1630785) agonists like NMDA. nih.gov In neonatal hypoxia-ischemia models, ALCAR helps stabilize membranes, enhances nerve growth factor activity, and promotes mitochondrial biogenesis, contributing to tissue sparing and improved long-term functional outcomes. nih.govkarger.com

Regulation of Inflammatory and Immune Responses in Experimental Settings

L-carnitine has been shown to modulate inflammatory and immune responses in various experimental contexts. It can suppress the production of pro-inflammatory cytokines and influence the activation of immune cells. scielo.br In a mouse model of acute lung injury, L-carnitine administration significantly inhibited the accumulation of inflammatory cells (neutrophils and lymphocytes) in the lungs and reduced levels of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov This effect was linked to the suppression of the NF-κB/NLRP3 inflammasome pathway in macrophages. nih.gov

In vitro studies on human monocytes have shown that L-carnitine can reduce the lipopolysaccharide (LPS)-induced production of TNF-α and IL-12. mdpi.com In a model of experimental colitis, systemic L-carnitine supplementation was protective, a result attributed to the abrogation of both innate immune responses (reduced IL-1β and IL-6) and adaptive T-cell responses. nih.gov Specifically, L-carnitine was found to inhibit the function of antigen-presenting cells and suppress the activation, proliferation, and cytokine production of CD4+ T cells. nih.gov These findings suggest that L-carnitine can exert immunosuppressive properties by targeting key inflammatory signaling pathways and immune cell functions. scielo.brnih.gov

Emerging Roles as Communication Molecules and Biomarkers in Metabolic Research

(+)-Carnitine and its acylated derivatives, collectively known as acylcarnitines, are increasingly recognized for their roles beyond the simple transport of fatty acids. They are emerging as significant communication molecules that can influence cellular signaling pathways and as valuable biomarkers for assessing metabolic health and disease states. This expanded role positions them as key reporters of mitochondrial function and metabolic flexibility.

Carnitine Derivatives as Signaling Molecules:

Research has revealed that specific acylcarnitines can act as signaling molecules, particularly in modulating inflammatory responses. Their ability to influence key signaling pathways underscores a role in intercellular and intracellular communication. For instance, certain long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways. nih.gov

Studies using murine macrophages and human colon epithelial cells have demonstrated that myristoyl-L-carnitine can stimulate the expression of pro-inflammatory cytokines. nih.gov This process involves the activation of downstream components common to many pro-inflammatory signaling cascades, including the phosphorylation of JNK and ERK. nih.gov The activation of these pathways suggests that acylcarnitines can communicate metabolic stress signals within the cell, potentially linking fatty acid metabolism to inflammatory responses. Furthermore, the inflammatory effects of certain acylcarnitines appear to be mediated through pathways involving the key adapter protein MyD88, which is crucial for signaling through many pattern recognition receptors, including most Toll-like receptors (TLRs). nih.gov Some acylcarnitines may also trigger inflammation through the generation of reactive oxygen species (ROS). nih.gov

The acetylated form, acetyl-L-carnitine, is also noted for its potential immunomodulating activities. cancer.gov It may influence the maturation of T lymphocytes and downregulate pro-inflammatory cytokines, suggesting a role in modulating the immune response. cancer.gov

(+)-Carnitine and its Metabolites as Biomarkers:

Perturbations in the carnitine pool can be identified through targeted quantitative analysis, revealing disturbances in metabolic pathways that may be affected by specific diseases or even drug treatments. mdpi.com

Table 1: (+)-Carnitine and its Derivatives as Emerging Biomarkers in Metabolic Research

| Biomarker | Associated Condition | Key Research Findings |

| Acetyl-L-carnitine | Major Depressive Disorder (MDD) | Serum levels are significantly decreased in patients with MDD. It is being investigated as a potential diagnostic biomarker for MDD and to determine remission status. frontiersin.org |

| Isovalerylcarnitine (B1198194) (C5-CN) | Sarcopenia in Men | Plasma levels were found to be significantly lower in men diagnosed with sarcopenia compared to control groups. Levels were also significantly associated with the skeletal muscle mass index (SMI). nih.gov |

| O-decanoyl-L-Carnitine hydrochloride | Celiac Disease | This specific acylcarnitine is being studied as a potential biomarker for conditions that impact the gut microbiome, such as celiac disease. isotope.com |

| General Acylcarnitine Profile | Inborn Errors of Metabolism | Used in neonatal screening to detect genetic disorders affecting fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase deficiency. mdpi.com |

| General Acylcarnitine Profile | Broader Metabolic Diseases | Measurements of the carnitine pool are being explored to identify and prognosticate in conditions like diabetes, sepsis, cancer, and heart failure. mdpi.com |

The identification of acetylcarnitine as a potential biomarker for major depressive disorder highlights the link between mitochondrial metabolism and neurological function. frontiersin.org Acetylcarnitine is synthesized in the brain, liver, and kidneys and plays a role in enhancing acetylcholine production and providing a substrate for cellular energy. frontiersin.org Its decreased levels in depression suggest a potential systemic metabolic component to the disorder. frontiersin.org

Similarly, the association between lower levels of specific acylcarnitines like C5-carnitine and sarcopenia points to a direct link between mitochondrial fatty acid metabolism and skeletal muscle health. nih.gov As muscle mass is highly dependent on energy metabolism, alterations in the carnitine shuttle system can serve as an early indicator of muscle wasting disorders. nih.gov

The continued investigation into the signaling properties of (+)-Carnitine hydrochloride and the diagnostic and prognostic value of its acyl-derivatives is a promising frontier in metabolic research, potentially leading to new insights into disease mechanisms and novel therapeutic strategies.

In Vitro Research Methodologies for + Carnitine Studies

Enzymatic Activity Assays for Carnitine Acyltransferases

The carnitine acyltransferase system, which includes enzymes like Carnitine Palmitoyltransferase 1 (CPT1), Carnitine Acetyltransferase (CAT), and Carnitine-Acylcarnitine Translocase (CACT), is crucial for fatty acid metabolism. nih.govoup.com Assays to measure the activity of these enzymes are vital for understanding the metabolic impact of compounds like (+)-Carnitine hydrochloride.

Various methods are employed to assay carnitine acyltransferase activity. Radiometric assays, using radiolabeled carnitine, are a common approach. researchgate.net Spectrophotometric and fluorometric assays that measure the release of Coenzyme A (CoA-SH) are also widely used and are amenable to high-throughput screening. researchgate.netmdpi.com For instance, the release of CoA can be quantified using reagents like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). mdpi.com

These assays are critical for screening potential inhibitors of carnitine acyltransferases, which are targets for various diseases. mdpi.com

Substrate Specificity and Kinetic Studies using Isolated Enzymes and Membrane Preparations

Understanding the substrate specificity and kinetics of enzymes involved in carnitine metabolism provides deep insights into their function. Such studies are often performed using isolated enzymes or membrane preparations.

Kinetic studies on carnitine acetyltransferase have revealed that the Michaelis constants for its substrates are independent of the concentration of the second substrate. nih.gov Product inhibition studies have provided evidence for independent binding sites for L-carnitine and CoASH. nih.gov

Research on the acyl group specificity of carnitine acetyltransferase has shown that it can transfer acyl groups with up to 10 carbon atoms. nih.gov Interestingly, acyl-CoA derivatives with 12 or more carbon atoms act as potent reversible inhibitors, competing with acetyl-CoA. nih.gov This suggests the presence of a hydrophobic site on the enzyme that interacts with longer acyl chains. nih.gov

The following table summarizes the kinetic parameters for L-carnitine amidase:

| Parameter | Value | Reference |

|---|---|---|

| Michaelis Constant (Km) | 11.6 mM | researchgate.net |

Furthermore, studies have shown that D-carnitine can act as a competitive inhibitor with respect to L-carnitine for carnitine acetyltransferase. nih.gov

Animal Model Applications in + Carnitine Research

Models of Metabolic Dysregulation (e.g., insulin (B600854) resistance, type 2 diabetes, obesity)

Animal models of metabolic dysregulation are pivotal in demonstrating the effects of (+)-Carnitine on insulin sensitivity and glucose metabolism. In obese diabetic mice, supplemental carnitine has been shown to improve insulin-stimulated glucose utilization without altering body weight or food intake. nih.gov Studies have utilized both genetically diabetic mice and wild-type mice fed a high-fat diet to induce insulin resistance. nih.gov For instance, in a model of diet-induced obesity, C57BL/6 mice fed a high-fat diet for an extended period develop insulin resistance, which can be subsequently studied to assess the impact of carnitine supplementation. nih.gov

Another model involves using Sprague-Dawley rats fed a high-fat diet for approximately two months, followed by an injection of streptozotocin (B1681764) (STZ) to induce type 2 diabetes. ekb.eg This model allows for the investigation of how L-carnitine might ameliorate insulin resistance, with findings indicating an upregulation of GLUT4 protein expression in skeletal muscles. ekb.eg Obese diabetic BAP-agouti mice have also been used to demonstrate that carnitine improves insulin-stimulated glucose disposal. nih.gov Furthermore, research on obese, diabetic experimental animals has shown that L-carnitine treatment can downregulate the expression of chemerin and its receptor CMKLRI in cardiac and adipose tissues, which is associated with a reduction in insulin resistance symptoms. abccardiol.org

The table below summarizes key findings from studies using animal models of metabolic dysregulation:

| Animal Model | Diet/Induction Method | Key Findings with (+)-Carnitine Supplementation |

| Genetically diabetic mice | Genetic predisposition | Improved insulin-stimulated glucose disposal. nih.gov |

| Wild-type mice | High-fat diet | Improved insulin-stimulated glucose disposal. nih.gov |

| C57BL/6 mice | High-fat diet (60% calories from fat) for 12 weeks | Improved whole-body glucose tolerance and insulin sensitivity. nih.gov |

| Sprague-Dawley rats | High-fat diet followed by streptozotocin (STZ) injection | Ameliorated insulin resistance and upregulated skeletal muscle GLUT4 expression. ekb.eg |

| Obese diabetic BAP-agouti mice | Genetic predisposition | Improved insulin-stimulated glucose disposal. nih.gov |

| Obese, diabetic experimental animals | High-fat/high-carbohydrate diet and STZ injection | Downregulated chemerin and CMKLRI expression in heart and adipose tissues, reducing insulin resistance. abccardiol.org |

Models of Organ-Specific Dysfunction (e.g., hepatic steatosis, cardiac dysfunction, renal impairment)